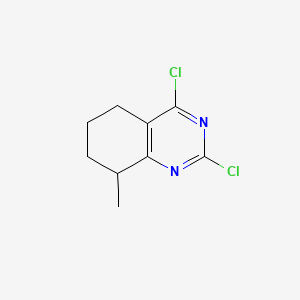

2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline

Description

2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline is a chloro- and methyl-substituted tetrahydroquinazoline derivative. Tetrahydroquinazolines are bicyclic heterocycles with a six-membered benzene ring fused to a partially saturated pyrimidine ring. Substituents such as chlorine and methyl groups significantly influence their chemical reactivity, physical properties, and biological activity. For example, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1), a closely related compound, has a molecular formula of C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol .

Properties

Molecular Formula |

C9H10Cl2N2 |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

2,4-dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C9H10Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h5H,2-4H2,1H3 |

InChI Key |

WONZDHGYLGSVRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=C1N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazoline derivatives with various functional groups.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Compounds with substituted functional groups at the halogen positions.

Scientific Research Applications

There appears to be a misunderstanding in the query. The compound specified is "2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline," but the provided search results largely concern "2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline" and "2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline" . These are different compounds due to the varying position of the methyl group on the tetrahydroquinazoline ring. Therefore, the following information will focus on the applications of compounds with similar structures, while noting the difference in methyl group placement.

Scientific Research Applications

Tetrahydroquinazoline derivatives, including those with dichloro and methyl substitutions, have applications across chemistry, biology, and industry.

Chemistry

- Building Blocks for Synthesis Tetrahydroquinazolines serve as building blocks for synthesizing more complex molecules.

- Chemical Reactions These compounds undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using reagents like hydrogen peroxide or potassium permanganate . Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride . The chlorine atoms can be substituted with nucleophiles like amines or thiols.

Biology

- Enzyme Inhibition and Protein Interactions These compounds are valuable in studies involving enzyme inhibition and protein interactions.

- Drug Development Tetrahydroquinazoline derivatives are explored for their potential as anticancer agents. They can act as human topoisomerase II (topoII) inhibitors, which are validated targets for anticancer drugs . Unlike some topoII-targeted drugs, these derivatives don't enhance enzyme-mediated DNA cleavage, a mechanism linked to secondary leukemias. Instead, they block topoII function without DNA intercalation .

Pharmacophore Modeling

- 3D-QSAR and Molecular Docking Pharmacophore modeling, 3D-QSAR, and molecular docking approaches are used to reveal essential structural and chemical features for drug development . These models help in the screening and selection of anti-ataxia compounds and can be validated for their screening and prediction ability .

Industry

- Specialty Chemicals and Materials These compounds are used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Chlorine atoms at positions 2 and 4 (as in 2,4-Dichloro derivatives) enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions . Fluorine substitution (e.g., 8,8-difluoro) introduces electronegativity and metabolic stability but raises molecular weight .

Biological Activity

2,4-Dichloro-8-methyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydroquinazoline ring system with two chlorine substituents at the 2 and 4 positions and a methyl group at the 8 position. Its molecular formula is with a molecular weight of approximately 217.1 g/mol . The presence of halogen atoms contributes to its reactivity and potential biological activity.

Inhibition of Topoisomerase II

Research indicates that derivatives of tetrahydroquinazoline, including this compound, exhibit significant inhibitory effects on human topoisomerase II (Topo II). This enzyme plays a critical role in DNA replication and repair. Inhibition of Topo II can disrupt the proliferation of cancer cells without acting as traditional topoisomerase poisons that may lead to secondary malignancies .

Antimicrobial and Anti-inflammatory Properties

Some studies suggest that this compound may also possess antimicrobial and anti-inflammatory properties. However, further research is required to fully elucidate these effects and their clinical implications.

Pharmacological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Cancer Research : A study demonstrated that tetrahydroquinazoline derivatives could induce cell cycle arrest at the G2-M phase in cancer cell lines. This effect was linked to the inhibition of Topo II activity .

- Enzyme Interaction Studies : Interaction studies have shown that this compound may inhibit specific cytochrome P450 isoforms (CYP1A2 and CYP2D6), which are crucial for drug metabolism. Understanding these interactions is essential for assessing safety and efficacy in clinical settings.

-

Comparative Studies with Analogous Compounds : The unique combination of chlorine and methyl substitutions in this compound differentiates it from similar compounds. For example:

Compound Name Similarity Index 2-Chloro-5,6,7,8-tetrahydroquinoline 0.85 4-Chloro-5,6,7,8-tetrahydroquinoline 0.89 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 0.82 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine 0.97

This table indicates that while there are structurally similar compounds, the specific substitutions in this compound may confer unique pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.